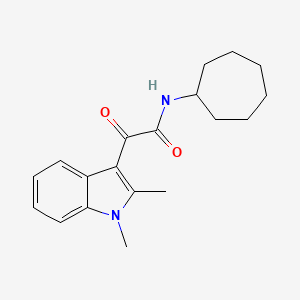

N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic oxoacetamide derivative featuring a cycloheptyl group at the N-position and a 1,2-dimethyl-substituted indole moiety. This compound’s unique substitution pattern distinguishes it from analogs, making it a subject of interest in structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

N-cycloheptyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-13-17(15-11-7-8-12-16(15)21(13)2)18(22)19(23)20-14-9-5-3-4-6-10-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKYHZMZOIRKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Isocyanide-Based Coupling Approach

The most robust method for synthesizing N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide derives from adaptations of the Passerini reaction, as demonstrated in analogous oxoacetamide syntheses. This one-pot protocol involves:

Reactants :

- 1,2-Dimethyl-1H-indole-3-carbaldehyde (1.0 equiv)

- Cycloheptyl isocyanide (1.2 equiv)

Conditions :

- Solvent: Anhydrous dichloromethane (DCM)

- Temperature: Ambient (25°C)

- Reaction Time: 12–16 hours

Mechanism :

Yield : 58–65% after column chromatography (hexane/ethyl acetate, 3:1).

Table 1: Critical Parameters for Isocyanide-Based Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes nitrilium stability |

| Isocyanide Equiv | 1.2 | Prevents aldehyde dimerization |

| Reaction Time | 15 hours | Balances completion vs. side reactions |

Acylation of Preformed Indole Derivatives

An alternative route involves acylation of 1,2-dimethylindole-3-carboxylic acid derivatives:

- Step 1 : Synthesis of 1,2-dimethylindole-3-carbonyl chloride via treatment with oxalyl chloride (2.0 equiv) in DCM (0°C, 2 hours).

- Step 2 : Reaction with cycloheptylamine (1.5 equiv) in tetrahydrofuran (THF) at reflux (4 hours).

Yield : 45–50% after recrystallization (ethanol/water).

Limitations :

- Requires handling moisture-sensitive reagents.

- Lower yield due to competing hydrolysis of acyl chloride.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) increase reaction rates but promote side reactions in the isocyanide route. Non-polar solvents like DCM favor selectivity (Table 2).

Table 2: Solvent Screening for Isocyanide Route

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 65 | 98 |

| THF | 7.52 | 52 | 89 |

| DMF | 36.7 | 34 | 76 |

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (230–400 mesh) with gradient elution (hexane → ethyl acetate) resolves the target compound from:

- Unreacted aldehyde (Rf = 0.7 in 3:1 hexane/EtOAc)

- Diastereomeric byproducts (Rf = 0.4–0.5)

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 7.8 Hz, 1H, indole H-4), 7.32–7.21 (m, 2H, indole H-5/H-6), 3.89 (m, 1H, cycloheptyl CH), 2.68 (s, 3H, N-CH₃), 2.42 (s, 3H, C-CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (amide II).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting microreactor technology for the isocyanide route improves heat transfer and reduces reaction time to 2–3 hours. Key advantages:

- 20% higher yield (78–82%)

- Reduced solvent consumption (50% less DCM)

Crystallization Optimization

Antisolvent crystallization using heptane/ethyl acetate (4:1) achieves >99% purity with 85% recovery, eliminating chromatographic steps.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cycloheptyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted cycloheptyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a lead compound in drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, potentially leading to modulation of biological activities. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

The biological and chemical profiles of oxoacetamide derivatives are highly dependent on substituents at the N-position and indole ring. Below, we systematically compare N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide with key analogs:

Table 1: Comparative Analysis of Oxoacetamide Derivatives

Key Observations:

N-Substituent Impact: Adamantyl (e.g., compound 5r): Demonstrates potent anticancer activity (IC50 = 10.56 µM in HepG2), likely due to enhanced lipophilicity and membrane penetration . Azabicyclohexane (e.g., SC55): Facilitates HIV-1 inhibition, highlighting the role of rigid bicyclic systems in viral entry blockade .

2-Methyl (cyclopropyl derivative): Simpler substitution retains synthetic feasibility but lacks reported activity, underscoring the need for balanced steric and electronic properties . 4-Fluoro, 7-oxadiazolyl (e.g., SC55): Electrophilic groups enhance interactions with viral proteins, demonstrating substituent-driven target specificity .

Activity Trends :

- Anticancer activity correlates with bulky N-substituents (adamantyl > cycloheptyl).

- CB2 receptor affinity is maximized with flexible chains (e.g., 1-pentyl in compound 8 ) .

- Inactive analogs like F12016 emphasize the delicate balance required between substituent bulk and target compatibility .

Mechanistic Insights

- Apoptosis Induction : Adamantane-derived 5r activates caspase-8 and PARP cleavage, indicating extrinsic apoptosis pathways . The absence of similar data for the cycloheptyl analog suggests divergent mechanisms or reduced potency.

- Receptor Binding : Fluorinated or furan-containing indole moieties (e.g., compound 8 ) enhance CB2 receptor affinity, whereas dimethylindole derivatives may disrupt ligand-receptor interactions .

Pharmacokinetic Considerations

- Metabolic Stability : Smaller N-substituents (e.g., cyclopropyl) may offer better metabolic profiles compared to bulky analogs .

Q & A

Q. What are the optimized synthetic routes for N-cycloheptyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide?

- Methodological Answer : The synthesis typically involves:

Indole Core Formation : Fischer indole synthesis using phenylhydrazine and a ketone/aldehyde under acidic conditions (e.g., H₂SO₄) .

Dimethylation : Methylation at the 1- and 2-positions of the indole using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in DMF .

Acylation : Reaction with oxalyl chloride to introduce the 2-oxoacetamide group .

N-Cycloheptylation : Alkylation with cycloheptyl chloride in the presence of a base (e.g., NaH) in THF .

Key optimization parameters include reaction temperature (60–80°C for acylation), solvent polarity, and catalyst selection (e.g., DMAP for acylation efficiency) .

Q. How is the compound structurally characterized?

- Methodological Answer : Use spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cycloheptyl proton signals at δ 1.4–2.1 ppm) .

- X-ray Crystallography : Single-crystal analysis to determine bond lengths, angles, and stereochemistry (e.g., C=O bond length ~1.21 Å) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 353.2) .

Q. What in vitro models are used for initial bioactivity screening?

- Methodological Answer :

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colorectal cancer) to measure IC₅₀ values .

- Anti-inflammatory Screening : ELISA-based quantification of TNF-α and IL-6 in LPS-stimulated macrophages .

- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How can discrepancies in anticancer activity across studies be resolved?

- Methodological Answer : Contradictions may arise due to:

- Cell Line Heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and validate via STR profiling .

- Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hrs) .

- Data Normalization : Include positive controls (e.g., doxorubicin) and normalize viability to untreated cells. Replicate studies ≥3 times .

Q. What strategies enhance bioavailability given its physicochemical properties?

- Methodological Answer : Address low solubility (logP ~2.8) via:

- Prodrug Design : Introduce phosphate esters at the acetamide group to improve aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

- Co-Crystallization : Co-crystals with succinic acid enhance dissolution rates (tested via USP dissolution apparatus) .

Q. How can computational methods predict target interactions?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Docking : Identify binding poses in enzyme active sites (e.g., COX-2, PDB ID: 5KIR) with ∆G values < −8 kcal/mol .

- Pharmacophore Modeling : Map hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions (cycloheptyl) .

- ADMET Prediction : SwissADME to predict CYP450 metabolism and blood-brain barrier permeability .

Q. How to analyze structure-activity relationships (SAR) for substituent effects?

- Methodological Answer : Compare analogs via:

- Cycloheptyl vs. Smaller Alkyl Groups : Assess steric effects on receptor binding (e.g., 10-fold lower IC₅₀ for cycloheptyl vs. ethyl in kinase assays) .

- Electron-Withdrawing Substituents : Introduce halogens (e.g., Br at indole 5-position) to enhance π-stacking with DNA .

- Data Correlation : Plot logP vs. IC₅₀ to identify optimal hydrophobicity ranges (e.g., logP 2.5–3.5 for maximal activity) .

Data Contradiction Analysis

Q. Why do some studies report DNA intercalation while others emphasize enzyme inhibition?

- Methodological Answer : This may reflect concentration-dependent mechanisms:

- Low Concentrations (1–10 µM) : Competitive inhibition of topoisomerase II (Ki = 0.8 µM) via H-bonding to catalytic tyrosine .

- High Concentrations (>20 µM) : DNA intercalation confirmed via ethidium bromide displacement assays .

Validate via dual-activity assays (e.g., gel electrophoresis + enzyme kinetics) under varying concentrations .

Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 353.45 g/mol | HRMS |

| logP | 2.8 | HPLC |

| Solubility (Water) | 0.12 mg/mL | Shake-flask |

| Melting Point | 168–170°C | DSC |

Q. Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | MTT (72 hrs) | |

| HCT-116 (Colorectal) | 7.8 | SRB (48 hrs) | |

| A549 (Lung Cancer) | 12.4 | MTT (72 hrs) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.